5-Amino-2-mercaptobenzimidazole
Overview
Description
5-Amino-2-mercaptobenzimidazole is an organic compound with the molecular formula C7H7N3S. It is a derivative of benzimidazole, featuring both an amino group and a mercapto group attached to the benzimidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
5-Amino-2-mercaptobenzimidazole (5-A-2MBI) is primarily used to functionalize metallic surfaces, particularly gold surfaces . The compound forms self-assembled monolayers on these surfaces, which are key in various fields such as nanophotonics and biotechnology .
Mode of Action
The compound interacts with its targets (metallic surfaces) through a process known as functionalization . In this process, 5-A-2MBI molecules are used to form nanoparticle-on-a-mirror (NPoM) cavities on the metallic surfaces . These cavities can enhance light-matter interaction in the monolayers .
Biochemical Pathways
This can be particularly useful in applications such as on-chip enhanced Raman spectroscopy or detection of infrared and THz radiation .
Result of Action
The functionalization of metallic surfaces with 5-A-2MBI results in the formation of NPoM cavities, which can enhance light-matter interactions . This can lead to upconversion from THz to visible frequencies . The synthesized surfaces and NPoM cavities can be characterized by techniques such as Raman spectroscopy and atomic force microscopy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Amino-2-mercaptobenzimidazole are largely due to its ability to interact with various biomolecules. For instance, it has been shown to enhance the absorbance and fluorescence intensity of neutral and monocationic forms when in aqueous β-cyclodextrin solutions
Cellular Effects
It has been used in the functionalization of gold surfaces, which can be used for upconversion from THz to visible frequencies
Molecular Mechanism
It is known to form an inclusion complex with β-cyclodextrin, which enhances its spectral characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-amino-2-mercaptobenzimidazole involves the reduction of 2-mercapto-5-nitrobenzimidazole. This process typically includes dissolving 2-mercapto-5-nitrobenzimidazole in solvents such as methanol, ethanol, dichloromethane, chloroform, or tetrahydrofuran. Zinc powder is then added in batches, followed by the slow addition of concentrated hydrochloric acid until the mixture becomes colorless. The reaction mixture is filtered to remove insoluble materials, and the filtrate is adjusted to a pH of 9-10 using a saturated potassium carbonate solution. The product is then isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-mercaptobenzimidazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Zinc powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are often used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-Amino-2-mercaptobenzimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Lacks the amino group, making it less versatile in certain reactions.
5-Nitro-2-mercaptobenzimidazole: Contains a nitro group instead of an amino group, affecting its reactivity and applications.
Benzimidazole: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
5-Amino-2-mercaptobenzimidazole is unique due to the presence of both amino and mercapto groups, which enhance its reactivity and allow for a broader range of chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .
Properties
IUPAC Name |
5-amino-1,3-dihydrobenzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMTLVCACMNJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062651 | |
Record name | 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2818-66-8 | |
Record name | 5-Amino-2-mercaptobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2818-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-mercaptobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002818668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-mercaptobenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminobenzimidazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-AMINO-2-MERCAPTOBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S1PF37NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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